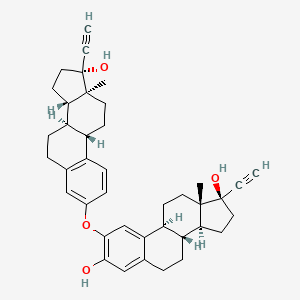

Ethinyl Estradiol Dimer Impurity 2

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is of paramount importance in the pharmaceutical industry for several key reasons. ijpsjournal.com The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of a drug product. longdom.orgbiomedres.us Some impurities may be toxic, mutagenic, or carcinogenic, posing serious health risks to patients. biomedres.us Furthermore, impurities can affect the stability of the active pharmaceutical ingredient (API), leading to degradation and a reduction in the drug's potency and shelf-life. longdom.org

A thorough understanding of the impurity profile of a drug substance is essential for ensuring product quality and consistency between different batches. longdom.orgijpsjournal.com By identifying and controlling impurities, manufacturers can implement risk mitigation strategies and ensure that their products meet the highest standards of quality. longdom.org

Classification of Pharmaceutical Impurities in Academic Contexts

In the field of pharmaceutical sciences, impurities are generally classified into three main categories based on their chemical nature and origin, as outlined by the International Council for Harmonisation (ICH). gmpinsiders.compharmastate.academymoravek.com

Organic Impurities : These are often process-related or drug-related substances that can arise during the manufacturing process or upon storage of the drug substance. moravek.com They can include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. pharmastate.academy

Inorganic Impurities : These impurities typically originate from the manufacturing process and can include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids. pharmastate.academymoravek.comveeprho.com

Residual Solvents : These are volatile organic chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of the drug product. gmpinsiders.commoravek.com As they are not completely removed by practical manufacturing techniques, they remain in the final product. gmpinsiders.com The ICH classifies residual solvents into three classes based on their toxicity risk. pharmastate.academy

Evolution of Analytical Techniques for Impurity Characterization

The methods used to detect and characterize pharmaceutical impurities have evolved significantly over time, driven by the need for greater accuracy, precision, and sensitivity. biomedres.usbiomedres.us Early-stage drug development often utilized techniques like Thin-Layer Chromatography (TLC) for preliminary screening of impurities. biomedres.us

With technological advancements, more sophisticated methods have become standard in impurity profiling. biomedres.us High-Performance Liquid Chromatography (HPLC) is a powerful tool for identifying and quantifying organic impurities. pharmaffiliates.de For volatile compounds, such as residual solvents, Gas Chromatography (GC) is the preferred method. pharmaffiliates.de

The hyphenation of chromatographic techniques with spectrometric methods has further enhanced the capabilities of impurity analysis. biomedres.us Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for the identification and characterization of impurities, even at trace levels. biomedres.usnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used for the structural elucidation of impurities. biomedres.usnih.gov

Regulatory Frameworks and Scholarly Impact on Impurity Research

The control of impurities in pharmaceutical products is strictly regulated by international and national agencies to ensure public health. longdom.org The International Council for Harmonisation (ICH) has developed a series of guidelines that are widely adopted globally. adragos-pharma.com Key ICH guidelines related to impurities include:

ICH Q3A(R2) : This guideline pertains to impurities in new drug substances, providing guidance on the content and qualification of impurities. veeprho.comeuropa.eu

ICH Q3B(R2) : This guideline focuses on impurities in new drug products, addressing degradation products that can form during manufacturing and storage. gmpinsiders.comveeprho.com

ICH Q3C : This guideline deals with residual solvents in pharmaceutical products. gmpinsiders.comeuropa.eu

ICH Q3D : This guideline establishes limits for elemental impurities. europa.euraps.org

ICH M7 : This guideline addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eu

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have their own regulations but also largely adhere to ICH guidelines. pharmaffiliates.deadragos-pharma.com These regulatory frameworks necessitate thorough impurity profiling and have a significant impact on the direction of scholarly research in this area, pushing for the development of more advanced analytical methods and a deeper understanding of impurity formation and control. longdom.orgbiomedres.us

Research Findings on Ethinyl Estradiol (B170435) Dimer Impurity 2

Ethinyl Estradiol Dimer Impurity 2 is an organic impurity associated with the synthetic estrogen, Ethinyl Estradiol. As a known impurity, it is used as a reference standard in analytical testing to ensure the quality and purity of Ethinyl Estradiol drug products. synzeal.comaquigenbio.com Its presence and quantity are carefully monitored during the manufacturing process. synzeal.com

Table 1: Chemical Identification of this compound

| Property | Value |

| Chemical Name | [2,2'-Bi-19-norpregna-1,3,5(10)-trien-20-yne]-3,3',17,17'-tetrol, (17α)-(17'α)- (9CI) synzeal.comaquigenbio.comchemicea.com |

| CAS Number | 303014-88-2 synzeal.comaquigenbio.comchemicea.com |

| Molecular Formula | C40H46O4 synzeal.comaquigenbio.com |

| Molecular Weight | 590.8 g/mol synzeal.comaquigenbio.com |

The formation of such dimer impurities can occur during the synthesis or degradation of the active pharmaceutical ingredient. The specific process parameters and storage conditions can influence the rate and extent of their formation. In the context of Ethinyl Estradiol, the dimerization process would involve the coupling of two molecules of the parent drug or its precursors.

The characterization of this compound would involve a combination of analytical techniques. HPLC would be used for its separation and quantification from the bulk drug substance. For its structural confirmation, advanced techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy would be employed.

The control of this impurity is managed by setting strict acceptance criteria in the drug substance specification, as mandated by regulatory guidelines. ich.org These limits are established based on data from batches of the drug substance used in safety and clinical studies. ich.orggally.ch

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)19-15-33-30-10-7-24-21-26(9-12-27(24)28(30)13-17-37(33,39)3)44-36-23-32-25(22-35(36)41)8-11-31-29(32)14-18-38(4)34(31)16-20-40(38,43)6-2/h1-2,9,12,21-23,28-31,33-34,41-43H,7-8,10-11,13-20H2,3-4H3/t28-,29+,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHCQRNXDQVSBN-GGYOKZPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C(C6=C5)CCC8(C7CCC8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CC[C@@H]7[C@@H](C6=C5)CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303014-91-7 | |

| Record name | Ethinyl estradiol 2-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 2-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYP4J2QBD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ethinyl Estradiol Dimer Impurity 2: Academic Definition and Nomenclature

Systematic Naming and Chemical Structures of Dimeric Impurities

Ethinyl Estradiol (B170435) Dimer Impurity 2 is a complex molecule formed from two ethinyl estradiol units. Its systematic IUPAC name is (8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol. clearsynth.comlgcstandards.compharmaffiliates.com This name precisely describes the intricate connection and stereochemistry of the two monomeric units.

Another related dimeric impurity is Ethinyl Estradiol Dimer Impurity 1. The key structural difference lies in the linkage point between the two ethinyl estradiol moieties. In Impurity 2, the ether linkage is at the C-2 position of one of the steroid skeletons. clearsynth.como2hdiscovery.co In contrast, Ethinyl Estradiol Dimer Impurity 1, also known as ethinyl estradiol 4-oxy dimer, features this linkage at the C-4 position. nih.gov

The formation of these dimers is a critical aspect of impurity profiling in the manufacturing of ethinyl estradiol. Their presence is monitored to ensure the quality and purity of the final pharmaceutical product. venkatasailifesciences.com

Table 1: Chemical Data for Ethinyl Estradiol Dimer Impurities

| Feature | Ethinyl Estradiol Dimer Impurity 2 | Ethinyl Estradiol Dimer Impurity 1 |

|---|---|---|

| CAS Number | 303014-91-7 lgcstandards.compharmaffiliates.como2hdiscovery.copharmaffiliates.comweblivelink.comguidechem.comsimsonpharma.com | 303014-90-6 nih.govpharmaffiliates.comsimsonpharma.comsynzeal.comdaicelpharmastandards.com |

| Molecular Formula | C40H46O4 lgcstandards.como2hdiscovery.copharmaffiliates.comweblivelink.comguidechem.com | C40H46O4 nih.govpharmaffiliates.comsynzeal.comdaicelpharmastandards.com |

| Molecular Weight | 590.8 g/mol o2hdiscovery.coweblivelink.com | 590.79 g/mol pharmaffiliates.com |

| Synonyms | Ethinylestradiol 2-Oxy Dimer guidechem.com | Ethinyl estradiol 4-oxy dimer nih.gov |

Distinguishing this compound from Related Substances

The primary method for distinguishing this compound from its parent compound, ethinyl estradiol, and other related impurities is through chromatographic and spectroscopic techniques. The significant increase in molecular weight and the change in polarity due to the dimerization are key differentiating factors.

Beyond the dimeric impurities, a variety of other related substances can be present in ethinyl estradiol preparations. These include oxidation products, isomers, and degradation products. For instance, Ethinylestradiol EP Impurity C (Estrone) and Ethinylestradiol EP Impurity D (Estradiol) are common process-related impurities. simsonpharma.comallmpus.com Advanced analytical techniques are essential for the separation and quantification of these closely related structures. researchgate.net

Isomeric Considerations of Dimeric Impurities in Steroid Chemistry

The stereochemistry of steroid molecules is complex, and this complexity is amplified in dimeric structures. Ethinyl estradiol itself has several stereocenters, leading to the possibility of numerous stereoisomers. The specific stereoconfiguration, denoted as (8R,9S,13S,14S,17R), is crucial for its biological activity and is retained in the formation of Dimer Impurity 2. clearsynth.como2hdiscovery.co

The linkage between the two steroid units in the dimer introduces additional potential for isomerism. The precise location of the ether bond (at C-2 for Impurity 2 and C-4 for Impurity 1) defines these two distinct isomers. o2hdiscovery.conih.gov Furthermore, the potential for rotational isomers (atropisomers) around the ether linkage could exist, although this is less commonly discussed in routine quality control. The rigorous control of synthetic and purification processes is vital to minimize the formation of these and other isomeric impurities, ensuring the stereochemical integrity of the active pharmaceutical ingredient.

Mechanisms of Formation and Degradation Pathways

Pathways of Dimerization during Ethinyl Estradiol (B170435) Synthesis

The synthesis of ethinyl estradiol, a process that involves the introduction of an ethynyl (B1212043) group to the estrone (B1671321) backbone, can inadvertently lead to the formation of dimeric impurities. chemicalbook.com This is often a result of the reactive nature of the intermediates and the specific conditions employed during the synthesis.

Alkaline Condition-Mediated Dimerization

The use of alkaline conditions is a common practice in various steps of chemical synthesis. For ethinyl estradiol, these conditions can facilitate dimerization. While specific mechanistic studies for the formation of Dimer Impurity 2 under alkaline conditions are not extensively detailed in publicly available literature, it is known that ethinyl estradiol is soluble in solutions of fixed alkali hydroxides. humanjournals.com Forced degradation studies, a standard practice in pharmaceutical development, involve exposing the drug substance to acidic and basic conditions to predict its long-term stability. pharmaguideline.com It is under such alkaline stress that the phenolic hydroxyl group of ethinyl estradiol can be deprotonated, forming a phenoxide ion. This reactive species could potentially attack another ethinyl estradiol molecule, leading to the formation of a dimer. The precise regioselectivity leading to the specific linkage in Dimer Impurity 2 would be governed by the electronic and steric factors of the reacting molecules.

Photochemical Degradation Routes Leading to Dimer Formation

Ethinyl estradiol has been shown to be susceptible to photodegradation. nih.gov Studies have demonstrated that exposure to light can lead to the formation of various degradation products, including monohydroxy, dihydroxy, and dehydrogenated derivatives. nih.gov While direct evidence specifically naming Ethinyl Estradiol Dimer Impurity 2 as a photodegradation product is scarce, the general principle of photochemical reactions supports the possibility of dimerization. The absorption of light energy can excite the ethinyl estradiol molecule to a higher energy state, making it more reactive and prone to radical formation or other photochemical reactions that could result in the coupling of two molecules.

Other Chemical Reaction Mechanisms

Beyond alkaline and photochemical pathways, other chemical reactions can contribute to the formation of dimeric impurities. Oxidative stress is a significant factor in the degradation of ethinyl estradiol. The use of oxidizing agents in synthetic steps or exposure to atmospheric oxygen can lead to the formation of various degradation products. nih.govnih.gov While specific oxidative dimerization pathways to form Dimer Impurity 2 are not well-documented, the phenolic ring of ethinyl estradiol is susceptible to oxidation, which could initiate a cascade of reactions leading to dimerization.

Role of Reaction Conditions and Reagents in Impurity Generation

The generation of this compound is highly dependent on the specific conditions and reagents used during synthesis and storage.

| Factor | Role in Impurity Generation |

| pH | Alkaline conditions can promote the formation of reactive phenoxide ions, increasing the likelihood of dimerization. |

| Light Exposure | UV and visible light can provide the energy for photochemical reactions, potentially leading to the formation of dimeric impurities. |

| Oxidizing Agents | The presence of oxidizing agents can lead to the formation of reactive intermediates that can subsequently dimerize. |

| Temperature | Elevated temperatures can accelerate the rates of degradation reactions, including those that lead to dimerization. |

| Catalysts | Certain metal ions or other catalysts used in the synthesis process could potentially facilitate dimerization reactions. |

This table summarizes the potential influence of various factors on the formation of this compound based on general principles of chemical degradation.

Forced degradation studies are instrumental in understanding the impact of these factors. By subjecting ethinyl estradiol to a range of stress conditions, researchers can identify potential degradation products and develop strategies to control their formation. nih.govresearchgate.netresearchgate.net

Degradation Kinetics and Reaction Intermediate Studies

Understanding the rate at which this compound forms and the intermediate steps involved is crucial for controlling its presence in the final product.

The identification of reaction intermediates is often challenging but provides invaluable information about the reaction mechanism. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are powerful tools for identifying and characterizing degradation products and potential intermediates formed during forced degradation studies. nih.gov

Theoretical Models for Dimerization Reaction Prediction

Synthesis and Preparation of Ethinyl Estradiol Dimer Impurity 2 for Research Applications

Laboratory-Scale Synthetic Methodologies for Reference Standards

The synthesis of Ethinyl Estradiol (B170435) Dimer Impurity 2 for use as a reference standard necessitates controlled reaction conditions to favor the formation of the desired dimer over other side products. The primary routes for its formation involve the dimerization of Ethinyl Estradi-ol, which can be induced through oxidative or photochemical processes.

The formation of dimeric impurities of Ethinyl Estradiol often occurs under conditions that promote the coupling of two monomer units. In a laboratory setting, these conditions can be replicated and controlled to intentionally synthesize the dimer for use as a reference standard.

Oxidative Coupling:

One plausible method for the synthesis of Ethinyl Estradiol Dimer Impurity 2 is through controlled oxidative coupling of Ethinyl Estradiol. This type of reaction typically involves a metal catalyst and an oxidant. For phenolic compounds like Ethinyl Estradiol, oxidative coupling can lead to the formation of a carbon-carbon bond between two aromatic rings.

The reaction mechanism likely involves the oxidation of the phenolic hydroxyl group to a phenoxy radical. Two of these radicals can then couple to form the dimer. The specific isomer formed, in this case, Impurity 2, will depend on the reaction conditions, including the choice of catalyst, oxidant, solvent, and temperature. These parameters influence the regioselectivity of the coupling reaction.

| Parameter | Influence on Dimerization | Typical Conditions |

| Catalyst | Influences reaction rate and selectivity. | Transition metal salts (e.g., iron or copper salts). |

| Oxidant | Initiates the radical formation. | Oxygen, hydrogen peroxide, or other oxidizing agents. |

| Solvent | Affects solubility and reactivity. | Aprotic or protic solvents, depending on the catalyst system. |

| Temperature | Controls reaction kinetics. | Typically ambient to moderately elevated temperatures. |

| pH | Can affect the reactivity of the phenolic group. | Basic conditions may facilitate deprotonation and oxidation. |

This table is based on general principles of oxidative coupling reactions and may not reflect the exact proprietary conditions for the synthesis of this specific impurity.

Following the controlled dimerization reaction, this compound exists within a complex mixture containing unreacted Ethinyl Estradiol, other dimeric isomers, and various side products. The initial step in obtaining the pure impurity is its isolation from this crude mixture.

Given the structural similarity of the components in the mixture, chromatographic techniques are the most effective means of isolation. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. The selection of the stationary phase, mobile phase composition, and gradient elution profile are critical for achieving adequate separation of the target dimer from other closely related impurities.

A typical isolation strategy would involve:

Initial Extraction: A liquid-liquid extraction to remove bulk unreacted starting materials and some non-polar impurities.

Column Chromatography: A preliminary separation using silica (B1680970) gel column chromatography with a non-polar to moderately polar solvent system to enrich the fraction containing the dimeric impurities.

Preparative HPLC: Final isolation of this compound using a reversed-phase preparative HPLC column. A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed to elute the components based on their polarity.

Purification Techniques for Analytical Standards

To serve as an analytical standard, this compound must be of very high purity, typically exceeding 98%. The final purification steps are therefore crucial.

Recrystallization:

Following isolation by preparative HPLC, the fractions containing the desired impurity are combined, and the solvent is removed. The resulting solid can then be further purified by recrystallization. The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of high-purity crystals upon cooling, while impurities remain in the mother liquor.

Chromatographic Polishing:

In cases where recrystallization does not yield the desired purity, a final "polishing" step using analytical-scale HPLC with a different column selectivity or mobile phase modifier can be employed to remove any remaining trace impurities.

The purity of the final analytical standard is confirmed using a battery of analytical techniques, including:

HPLC: To determine the area percentage of the main peak.

Mass Spectrometry (MS): To confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

Thermogravimetric Analysis (TGA): To determine the amount of residual solvent.

Elemental Analysis: To confirm the elemental composition.

| Technique | Purpose in Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity by separating the main compound from impurities. |

| Mass Spectrometry (MS) | Confirms the identity by determining the molecular weight. |

| Nuclear Magnetic Resonance (NMR) | Elucidates the chemical structure and detects residual solvents or structural impurities. |

Deuterium Labeling and Isotopic Synthesis for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of deuterium-labeled this compound can provide insights into its formation during the manufacturing process of Ethinyl Estradiol.

The synthesis of the deuterated dimer would typically involve the use of a deuterated Ethinyl Estradiol precursor. This can be achieved through several methods, such as acid- or base-catalyzed hydrogen-deuterium exchange on the aromatic ring of Ethinyl Estradiol.

Once the deuterated Ethinyl Estradiol is synthesized and purified, it can be subjected to the same controlled dimerization reaction described in section 4.1.1. The resulting deuterated dimer can then be isolated and purified using the techniques outlined in sections 4.1.2 and 4.2.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical manufacturing. The structural similarity between "Ethinyl Estradiol (B170435) Dimer Impurity 2" and the parent API, as well as other related substances, demands high-resolution separation techniques. Methodologies based on High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC) have been developed to meet these challenges.

HPLC remains a primary analytical tool in the pharmaceutical industry for quality control. The development of a robust HPLC method for "Ethinyl Estradiol Dimer Impurity 2" focuses on achieving adequate resolution, sensitivity, and accuracy.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of ethinyl estradiol and its impurities due to its applicability to non-polar and moderately polar compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of the more non-polar "this compound" from the parent drug is effectively achieved as the dimer exhibits stronger retention on the C18 or C8 columns typically employed.

Method optimization involves a systematic approach to selecting the column, mobile phase composition, temperature, and flow rate. A typical method involves a gradient elution to ensure adequate separation of all related impurities within a reasonable analysis time. For instance, a gradient starting with a higher proportion of water and gradually increasing the organic modifier (like acetonitrile (B52724) or methanol) content is effective. The inclusion of a small percentage of acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-20 min: 60-80% B; 20-25 min: 80-60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

This table represents a typical starting point for method development; actual conditions may vary based on specific instrumentation and column chemistry.

Normal-Phase HPLC (NP-HPLC), which utilizes a polar stationary phase (e.g., silica or cyano-bonded phase) and a non-polar mobile phase (e.g., hexane, heptane), can serve as an orthogonal technique to RP-HPLC. This orthogonality is valuable for confirming the purity profile and for separating impurities that may co-elute in a reversed-phase system. For the separation of "this compound," NP-HPLC can offer a different selectivity based on the polar interactions of the hydroxyl groups with the stationary phase. The elution order in NP-HPLC is typically the reverse of that in RP-HPLC, with the less polar dimer eluting before the more polar ethinyl estradiol monomer.

The dimerization of ethinyl estradiol can potentially lead to the formation of multiple stereoisomers of "this compound." As different stereoisomers can exhibit different pharmacological and toxicological profiles, their separation and control are crucial. Chiral HPLC is the definitive technique for resolving these stereoisomers. This is accomplished using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers or diastereomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating steroid isomers. The development of a chiral method requires careful screening of various CSPs and mobile phase combinations to achieve baseline separation of the stereoisomers.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. For the analysis of "this compound," converting an existing HPLC method to a UHPLC method can reduce run times from over 20 minutes to under 5 minutes without compromising separation quality. This high-throughput capability is particularly advantageous in process monitoring and quality control environments where rapid feedback is essential. The higher efficiency of UHPLC columns also leads to sharper and taller peaks, enhancing the sensitivity for detecting trace-level impurities.

Table 2: Comparison of Typical HPLC and UHPLC Method Parameters

| Parameter | HPLC | UHPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 100 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.4 - 0.8 mL/min |

| Analysis Time | 15 - 30 min | 2 - 5 min |

| System Pressure | 100 - 400 bar | 400 - 1000 bar |

This table illustrates the general differences; specific parameters are method-dependent.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to both normal-phase and reversed-phase HPLC for the separation of steroid impurities. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for high-speed separations with lower backpressure compared to HPLC. For the separation of "this compound," SFC offers unique selectivity and is particularly well-suited for chiral separations, often providing faster and more efficient resolution of stereoisomers than chiral HPLC. The use of co-solvents such as methanol (B129727) or ethanol (B145695) allows for the fine-tuning of mobile phase polarity to optimize the separation.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) serves as a powerful and versatile analytical tool for the separation and quantification of Ethinyl Estradiol and its related impurities, including dimeric forms. nih.gov This technique, an enhancement of traditional thin-layer chromatography, utilizes high-quality plates with finer stationary phase particles, leading to superior resolution and reproducibility. nih.gov

For the analysis of Ethinyl Estradiol and its impurities, HPTLC methods are typically developed and validated for linearity, accuracy, precision, and robustness. A common approach involves spotting the sample on an HPTLC plate and developing it with a suitable mobile phase. For instance, a mobile phase consisting of Benzene: Ethyl acetate: Triethylamine (7:2:1 v/v/v) has been successfully used for the separation of Ethinyl Estradiol from other components, with UV detection at 280 nm. rjptonline.org Another validated method for Ethinyl Estradiol and a related progestin utilized a mobile phase of n-Hexane: Ethyl acetate: Triethylamine (8:2:0.5 v/v/v) with detection at 220 nm. researchgate.net

While specific retention factor (Rf) values for this compound are not widely published, the methodology allows for its clear separation from the parent Ethinyl Estradiol. The dimeric structure of the impurity results in a different polarity and molecular weight compared to the monomer, leading to a distinct Rf value on the chromatogram. Densitometric scanning of the developed plate allows for the accurate quantification of the impurity, even at low levels. The flexibility and cost-effectiveness of HPTLC make it an ideal technique for routine quality control and stability testing of Ethinyl Estradiol drug substances. nih.gov

Table 1: Example HPTLC Method Parameters for Ethinyl Estradiol Analogs

| Parameter | Method 1 | Method 2 |

| Mobile Phase | Benzene: Ethyl acetate: Triethylamine (7:2:1 v/v/v) rjptonline.org | n-Hexane: Ethyl acetate: Triethylamine (8:2:0.5 v/v/v) researchgate.net |

| Detection Wavelength | 280 nm rjptonline.org | 220 nm researchgate.net |

| Ethinyl Estradiol (EE) Rf | 0.62 ± 0.102 rjptonline.org | 0.19 ± 0.10 researchgate.net |

| Linearity Range (EE) | 200-1000 ng/band rjptonline.org | Not Specified |

Spectroscopic and Hyphenated Techniques for Structural Elucidation

The definitive identification and structural confirmation of impurities like this compound necessitate the use of advanced spectroscopic and hyphenated analytical techniques. These methods provide detailed information on the molecular weight, elemental composition, fragmentation patterns, and the precise arrangement of atoms within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable technique for separating the impurity from the active pharmaceutical ingredient (API) and other related substances, while providing highly sensitive and selective detection. nih.gov High-Resolution Mass Spectrometry (HRMS) further provides highly accurate mass measurements, which is crucial for determining the elemental composition of the impurity and confirming its identity. mdpi.com

For Ethinyl Estradiol and its derivatives, LC-MS/MS methods are often developed using reverse-phase chromatography. nih.gov The molecular formula of this compound is C40H46O4, with a corresponding molecular weight of approximately 590.79 g/mol . pharmaffiliates.compharmaffiliates.comsimsonpharma.com HRMS analysis would confirm this exact mass, distinguishing it from other potential impurities. In positive ionization mode, the protonated molecule [M+H]+ would be observed at m/z 591.3423.

The sensitivity of modern LC-MS/MS systems allows for the detection and quantification of impurities at very low levels, often in the picogram per milliliter (pg/mL) range, which is essential for meeting stringent regulatory requirements. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the selected parent ion (e.g., m/z 591.34 for the dimer impurity) and analyze the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. nih.gov The analysis of fragmentation pathways provides critical information for elucidating the structure of the impurity. mdpi.com

For Ethinyl Estradiol, collision-induced dissociation typically results in characteristic cleavages of the steroid rings (B, C, and D rings). nih.gov In the case of the dimer, the fragmentation pattern would be expected to show fragments corresponding to the cleavage of the ether linkage connecting the two monomer units, as well as fragments characteristic of the individual Ethinyl Estradiol steroid core. Detailed analysis of these fragmentation pathways allows researchers to confirm the connectivity and structure of the dimeric impurity. researchgate.net

Isotopic labeling is a powerful strategy used in conjunction with LC-MS/MS to confirm the structure of metabolites and impurities. mdpi.comnih.gov This involves using a stable isotope-labeled version of the parent drug (e.g., deuterium-labeled Ethinyl Estradiol) in forced degradation or synthesis studies. researchgate.net The presence of the isotopic label in the resulting impurity provides a clear marker for tracing its origin and confirming its structure. nih.gov

When analyzing the mass spectrum, the characteristic mass shift between the unlabeled impurity and its labeled counterpart confirms the number of atoms from the parent drug incorporated into the impurity. This technique is particularly valuable for distinguishing between isomers and for elucidating complex formation pathways, removing potential interferences from endogenous compounds. mdpi.comresearchgate.net For instance, if a deuterated Ethinyl Estradiol standard is used, the resulting Dimer Impurity 2 would exhibit a corresponding mass shift in the HRMS spectrum, confirming that it is indeed derived from two molecules of Ethinyl Estradiol. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the carbon-hydrogen framework of the molecule.

While a complete NMR spectral assignment for this compound is not publicly available, the principles of NMR analysis of the parent compound, Ethinyl Estradiol, can be extended to characterize the dimer.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For Ethinyl Estradiol, the ¹H NMR spectrum shows characteristic signals for the aromatic protons on the A-ring, the steroidal methylene (B1212753) and methine protons, the methyl group at the C-13 position, and the acetylenic proton at the C-21 position. nih.gov

In the ¹H NMR spectrum of this compound, one would expect to see two sets of signals corresponding to the two monomer units, although many may overlap. Key diagnostic signals would include the aromatic protons, whose chemical shifts and splitting patterns would indicate the substitution pattern on the aromatic rings, confirming the linkage point of the dimer. The disappearance of one of the phenolic hydroxyl protons and a shift in the signals of the adjacent aromatic protons compared to the Ethinyl Estradiol monomer would provide strong evidence for the ether linkage in the dimer. The presence of two signals for the C-18 methyl group and two signals for the acetylenic proton would also be indicative of the dimeric structure.

Table 2: Expected ¹H NMR Spectral Features for this compound

| Proton Type | Expected Chemical Shift (ppm) Range | Key Diagnostic Features |

| Aromatic Protons | 6.5 - 7.5 | Complex patterns indicating substitution on both A-rings. Shifted relative to Ethinyl Estradiol monomer due to ether linkage. |

| Steroidal Protons | 1.0 - 3.0 | Complex overlapping multiplets from the two steroid skeletons. |

| C-18 Methyl Protons | ~0.9 | Two distinct singlets expected, one for each monomer unit. |

| Acetylenic Protons | ~2.6 | Two distinct singlets expected, one for each monomer unit. |

| Hydroxyl Protons | Variable | Signals for the remaining phenolic and C-17 hydroxyl groups. |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign all the proton and carbon signals and confirm the precise connectivity of the two monomer units in this compound. hmdb.ca

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. It provides a distinct signal for each unique carbon atom in the molecule, offering a detailed map of the carbon skeleton. While specific published spectra for this impurity are not widely available, the expected chemical shifts can be inferred from the known spectra of the Ethinyl Estradiol monomer and an understanding of the effects of dimerization. qub.ac.uknih.gov

The dimerization involves the formation of an ether linkage on one of the aromatic rings, which significantly alters the chemical environment of the carbons in that ring and adjacent positions. The ¹³C NMR spectrum is expected to show approximately 40 distinct signals, corresponding to the 40 carbon atoms in the dimer's structure. Key diagnostic signals would include those from the two ethynyl (B1212043) groups (-C≡CH), the phenolic and alcoholic carbons, the aromatic carbons (including those shifted by the ether linkage), and the steroid backbone carbons. nih.gov Comparison with the monomer's spectrum would be crucial for confirming the structure, particularly the position of the ether bond.

Table 1: Predicted Key ¹³C NMR Signals for this compound

| Functional Group | Approximate Chemical Shift (ppm) | Rationale for Assignment |

| Ethynyl Carbons (C≡C) | 80 - 90 | Characteristic region for sp-hybridized carbons of the ethynyl groups. |

| Tertiary Alcohols (C-OH) | 75 - 85 | Signals for the C17 and C17' carbons bearing hydroxyl groups. |

| Aromatic Carbons (C-O-C) | 150 - 160 | The aromatic carbons directly bonded to the ether oxygen are expected to be significantly downfield. |

| Phenolic Carbon (C-OH) | 150 - 158 | The aromatic carbon bearing the remaining free hydroxyl group. |

| Aromatic Carbons (C-H, C-C) | 100 - 145 | Signals for the other aromatic carbons in both steroid moieties. |

| Steroid Backbone (Aliphatic) | 10 - 55 | A complex series of signals corresponding to the numerous sp³-hybridized carbons in the steroid rings. |

Correlation Spectroscopies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and confirming its connectivity. science.gov These techniques resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two or three bonds. sdsu.edu It is instrumental in identifying the spin systems within the aliphatic portions of the steroid backbone and confirming the relative positions of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). sdsu.edu It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds, ²J or ³J). sdsu.eduyoutube.com The HMBC spectrum is arguably the most critical for confirming the dimeric structure, as it would show a correlation between a proton on one monomer unit and a carbon on the other, via the ether linkage. For example, a proton on one aromatic ring would show a cross-peak to the ether-linked carbon of the second ring, providing definitive proof of the linkage point.

Table 2: Application of 2D NMR for Structural Elucidation of this compound

| Experiment | Information Gained | Key Application for Dimer Structure |

| COSY | ¹H-¹H scalar couplings | Tracing proton networks within each steroid ring system. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning specific carbon signals based on their attached protons. |

| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations | Crucial for confirming the C-O-C ether linkage between the two monomer units. |

| NOESY | ¹H-¹H through-space correlations (proximity) | Elucidating the 3D conformation and stereochemical relationships. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum provides valuable information by detecting the characteristic vibrational frequencies of specific chemical bonds. nih.govchemicalbook.com The spectrum of the dimer would be expected to show absorptions corresponding to all the functional groups present in its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol & Phenol) | 3200 - 3600 (Broad) | O-H stretching |

| C≡C-H (Terminal Alkyne) | 3250 - 3350 (Sharp, Strong) | ≡C-H stretching |

| C-H (Aromatic) | 3000 - 3100 | C-H stretching |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretching |

| C≡C (Alkyne) | 2100 - 2250 (Weak to Medium) | C≡C stretching |

| C=C (Aromatic) | 1450 - 1600 | C=C ring stretching |

| C-O (Ether & Alcohol) | 1000 - 1300 | C-O stretching |

The presence of the broad O-H stretch, the sharp terminal alkyne ≡C-H stretch, and the various C-H and C=C aromatic signals would confirm the steroidal estrogen structure. The key difference compared to the monomer would be the prominent C-O ether stretching band.

UV-Visible Spectroscopy in Detection and Quantification

UV-Visible spectroscopy is a cornerstone technique for the detection and quantification of this compound, primarily when coupled with High-Performance Liquid Chromatography (HPLC). The impurity contains phenolic ring systems which act as chromophores, absorbing light in the ultraviolet region. researchgate.net

The aromatic rings in both halves of the dimer contribute to its UV absorbance. Analytical methods for related substances of Ethinyl Estradiol typically utilize UV detection at wavelengths around 210 nm for general detection and near 280 nm, which is more specific for the phenolic chromophore. bepls.comhumanjournals.comnih.gov The intensity of the absorbance at a given wavelength is directly proportional to the concentration of the impurity, forming the basis for its quantification in pharmaceutical samples. A full UV spectrum would be recorded to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for quantification.

Quantitative Analytical Method Validation

To ensure that the amount of this compound is accurately controlled within acceptable limits, the analytical method used for its quantification must be rigorously validated. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) to demonstrate that the method is reliable, reproducible, and fit for its intended purpose. bepls.com The validation process assesses several key performance parameters.

Linearity, Accuracy, Precision, and Selectivity Studies

Linearity: This parameter demonstrates that the analytical method's response (e.g., peak area in an HPLC-UV chromatogram) is directly proportional to the concentration of the impurity over a specified range. Linearity studies for Ethinyl Estradiol and its impurities typically show a high correlation coefficient (r² > 0.99). nih.govresearchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. The results are expressed as a percentage of recovery. For related substances methods, accuracy is typically expected to be within 98-102%. nih.govresearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts or equipment), and reproducibility (between laboratories). A %RSD of less than 2% is often required for precision. nih.govresearchgate.net

Selectivity (Specificity): This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the main API, other impurities, degradation products, or placebo components. ijcpa.in This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in chromatograms of blank and placebo samples.

Table 4: Typical Validation Parameters for HPLC-UV Methods for Ethinyl Estradiol Impurities

| Parameter | Typical Acceptance Criteria | Finding/Example |

| Linearity (r²) | ≥ 0.99 | Correlation coefficients of 0.999 or greater are commonly reported for EE impurities. researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Recovery studies for spiked samples typically fall within this range. nih.gov |

| Precision (%RSD) | ≤ 2.0% | Intra-day and inter-day precision for impurity analysis is generally well below 2%. nih.govresearchgate.net |

| Selectivity | No interference at analyte RT | Method is specific when blank, placebo, and other impurities do not co-elute with the target impurity peak. ijcpa.in |

Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that provides a signal-to-noise ratio of approximately 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov It is often determined at a signal-to-noise ratio of 10:1. The LOQ is a critical parameter for impurity methods, as it defines the lower limit of the reporting threshold. For Ethinyl Estradiol impurities, HPLC-UV methods can achieve LOQ values in the range of 0.02 to 0.10 µg/mL. researchgate.net

The establishment of these limits is fundamental for verifying that the analytical procedure possesses sufficient sensitivity to control the impurity at the levels stipulated by regulatory authorities.

Structural Elucidation of Ethinyl Estradiol Dimer Impurity 2

Methodological Approaches to Unknown Impurity Identification

The process of identifying an unknown impurity in a pharmaceutical substance is a systematic investigation that begins with detection and progresses through isolation and characterization. merieuxnutrisciences.comnih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines that necessitate the identification of impurities present above a certain threshold (typically 0.10% or higher). alentris.org The general workflow for identifying an unknown entity like Ethinyl Estradiol (B170435) Dimer Impurity 2 follows a well-established, multi-disciplinary strategy. nih.gov

The initial step often involves the use of a high-performance liquid chromatography (HPLC) method, typically coupled with ultraviolet (UV) detection, to detect and quantify the impurity relative to the active pharmaceutical ingredient (API). pharmtech.com Once an unknown peak is detected, the primary goal is to obtain its molecular structure.

Isolation and Enrichment: Impurities are often present at very low levels, which makes their direct characterization difficult. spirochem.com Therefore, an enrichment or isolation step is usually necessary. eurofins.comspirochem.com

Preparative HPLC: This is a powerful technique for isolating impurities in sufficient quantities (milligrams) for full spectroscopic analysis. alentris.org The method is scaled up from an analytical HPLC method to handle larger sample loads.

Solid-Phase Extraction (SPE): SPE can be used as a pre-concentration technique to enrich the impurity from a large volume of sample solution before final purification by preparative HPLC. nih.govthermofisher.com

Forced Degradation: In some cases, subjecting the API to stress conditions (e.g., acid, base, oxidation, heat, light) can intentionally increase the concentration of a specific impurity, aiding in its detection and subsequent isolation. alentris.orgspirochem.com

Characterization Strategy: Once isolated, a suite of analytical techniques is employed in a complementary fashion to piece together the final structure. nih.gov This strategy is designed to move from general information, such as molecular weight, to a detailed, three-dimensional picture of the molecule.

| Methodological Step | Techniques | Purpose | References |

| Detection & Quantification | High-Performance Liquid Chromatography (HPLC) with UV Detection | Detect presence of impurity and determine its level relative to the API. | pharmtech.com |

| Preliminary Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | Determine the molecular weight and elemental formula of the impurity. | nih.govpharmtech.com |

| Isolation & Enrichment | Preparative HPLC, Solid-Phase Extraction (SPE) | Purify and concentrate the impurity to obtain sufficient material for NMR. | eurofins.comalentris.org |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D) | Provide definitive connectivity and stereochemistry of the molecule. | alentris.orgspirochem.com |

| Final Verification | Reference Standard Synthesis | Synthesize the proposed structure and compare its spectroscopic data with the isolated impurity. | nih.govspirochem.com |

Application of Advanced Spectroscopic Data Interpretation

Spectroscopy is the cornerstone of molecular structure elucidation. alentris.org For a complex molecule like a steroid dimer, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential to unravel its precise atomic arrangement.

Mass Spectrometry (MS): The initial characterization of the impurity would employ high-resolution mass spectrometry (HRMS). merieuxnutrisciences.com For Ethinyl Estradiol Dimer Impurity 2, HRMS provides an accurate mass measurement, which confirms the molecular formula C40H46O4 (calculated molecular weight: 590.79 g/mol ). pharmaffiliates.comsynzeal.com

Tandem mass spectrometry (MS/MS) is then used to fragment the impurity's molecular ion. eurofins.com The resulting fragmentation pattern provides vital clues about the molecule's substructures and how the two ethinyl estradiol monomers are linked. For instance, different isomeric dimers (e.g., C-C linked vs. ether-linked) would produce distinct fragment ions, allowing analysts to differentiate between potential structures. mdpi.com The use of isotopically labeled parent compounds can further aid in tracking metabolic or degradation pathways and elucidating metabolite structures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netnih.gov Due to the complexity of steroid spectra, where many proton signals overlap, a suite of 1D and 2D NMR experiments is required. nih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For a dimer, one would expect to see roughly double the number of signals compared to the ethinyl estradiol monomer, although symmetry in the dimer could reduce the number of observed signals.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H), helping to map out the spin systems within each steroid ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for identifying a dimer's linkage. It shows correlations between protons and carbons that are two or three bonds away. To confirm a specific linkage, such as a hypothetical ether bond between position 2 of one monomer and position 3 of the other, one would look for a correlation between a proton on or near position 2 and the carbon at position 3 of the second unit.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is essential for determining the relative stereochemistry and 3D conformation of the dimer. alentris.org

| Spectroscopic Technique | Information Provided for this compound | References |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the molecular formula C40H46O4. | merieuxnutrisciences.com |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns to deduce the nature of the linkage between the two monomer units. | eurofins.commdpi.com |

| ¹H and ¹³C NMR | Provides the chemical environment and number of proton and carbon atoms. | nih.govmdpi.com |

| 2D NMR (COSY, HSQC) | Establishes the H-H and C-H connectivities within each steroid monomer unit. | alentris.orgresearchgate.net |

| 2D NMR (HMBC) | Determines the long-range C-H correlations to definitively establish the linkage point between the two monomers. | alentris.orgresearchgate.net |

| 2D NMR (NOESY) | Elucidates the through-space proximity of protons to define the overall 3D structure and stereochemistry. | alentris.orgresearchgate.net |

Computational Chemistry in Predicting Dimer Structure and Conformation

In recent years, computational chemistry has become an invaluable tool to support and confirm experimental findings in structure elucidation. researchgate.netnih.gov When spectroscopic data is ambiguous or multiple isomeric structures are possible, computational methods can provide a rational basis for favoring one structure over another. github.io

Structure Prediction and Energy Minimization: For this compound, several isomeric structures are plausible. Computational methods, particularly Density Functional Theory (DFT), can be used to build these potential structures in silico. github.io Each proposed structure is then subjected to geometry optimization to find its lowest energy (most stable) conformation. This process can help to rule out sterically hindered or high-energy structures that are unlikely to form.

Prediction of NMR Spectra: A key application of computational chemistry is the prediction of NMR spectral parameters. researchgate.netgithub.io Using the optimized 3D coordinates of a proposed structure, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nmrdb.org

The process involves:

Performing a conformational search to identify all low-energy conformers of the proposed dimer structure.

Optimizing the geometry of each conformer using an appropriate level of theory (e.g., B3LYP-D3/6-31G(d)). github.io

Calculating the NMR shielding tensors for each optimized conformer, often using a specialized functional and basis set (e.g., WP04/6-311++G(2d,p)). github.io

Averaging the calculated shifts based on the predicted Boltzmann population of each conformer.

The resulting predicted spectrum is then compared to the experimental NMR spectrum obtained from the isolated impurity. A strong correlation between the predicted and experimental shifts provides powerful evidence in support of the proposed structure. This approach is particularly useful for distinguishing between diastereomers, which can be challenging to differentiate by conventional spectroscopic methods alone. researchgate.net

Method Development for Impurity Control

The effective control of this compound hinges on the development of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of ethinyl estradiol and its related substances. nih.govbepls.comhumanjournals.comsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net

Method development for impurity control typically involves a multi-faceted approach. A simple, accurate, and precise gradient HPLC method is often the goal. bepls.com For instance, a method might employ a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, with UV detection at a wavelength suitable for both the API and its impurities, such as 210 nm or 225 nm. bepls.comresearchgate.netjapsonline.com The development process also includes the validation of the analytical method for parameters such as accuracy, precision, linearity, and specificity, in accordance with International Council for Harmonisation (ICH) guidelines. bepls.comresearchgate.net

The chemical structure of this compound is identified as [2,2'-Bi-19-norpregna-1,3,5(10)-trien-20-yne]-3,3',17,17'-tetrol, (17α)-(17'α)- (9CI) with the CAS number 303014-88-2. synzeal.comaquigenbio.comchemicea.comallmpus.comsynzeal.com Another dimer impurity, with CAS number 303014-91-7, is chemically named (8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol. clearsynth.como2hdiscovery.co The availability of reference standards for these impurities is crucial for method development and validation, enabling accurate identification and quantification. synzeal.comaquigenbio.com

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the characterization of degradation products, including dimers. researchgate.netjapsonline.comnih.gov These techniques provide structural information that is vital for confirming the identity of impurities.

Table 1: HPLC Method Parameters for Analysis of Ethinyl Estradiol and Related Substances

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Oyster BDS premium (150mm x 4.6mm, 3µm) | Zorbax SB C-18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Gradient with Acetonitrile and Water | Gradient with Water and Acetonitrile |

| Flow Rate | Variable | 1.0 mL/min |

| Detection | UV at 210 nm (for Ethinyl Estradiol) | UV at 225 nm |

| Column Temperature | 30°C | Not Specified |

| Injection Volume | 10µL | Not Specified |

| This table presents example parameters from published methods for the analysis of ethinyl estradiol and its impurities and may require optimization for the specific analysis of Dimer Impurity 2. researchgate.netjapsonline.com |

Quality Control (QC) Applications for Monitoring this compound

In a pharmaceutical manufacturing setting, quality control (QC) laboratories are responsible for ensuring that the levels of impurities such as this compound remain within acceptable limits. The validated analytical methods are applied in QC for the routine analysis of raw materials, in-process samples, and finished products. synzeal.comaquigenbio.com

The use of reference standards for this compound is essential for these QC applications. synzeal.com These standards allow for the accurate quantification of the impurity, ensuring that it does not exceed the specified limits. The availability of such standards is critical for abbreviated new drug applications (ANDAs) and for monitoring during commercial production. aquigenbio.comclearsynth.com

The implementation of Process Analytical Technology (PAT) can further enhance the control of impurities. longdom.orgwikipedia.orgbruker.comadragos-pharma.comnih.gov PAT involves the in-line or on-line monitoring of critical process parameters and quality attributes, allowing for real-time adjustments to the manufacturing process to minimize impurity formation. longdom.orgwikipedia.orgbruker.com Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy, as well as chromatographic methods, can be integrated into a PAT framework. longdom.org

Stability Studies Related to Dimer Formation

Stability testing is a critical component of pharmaceutical development and is essential for understanding the degradation pathways of a drug substance, including the formation of dimers. These studies are performed under various environmental conditions to establish the shelf-life and storage conditions for the drug product.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to intentionally degrade the API under more severe conditions than those used for accelerated stability testing. daicelpharmastandards.com These studies help to identify potential degradation products, including this compound, and provide insights into the degradation pathways. daicelpharmastandards.com Typical stress conditions include exposure to acid, base, oxidation, heat, and light. japsonline.comdaicelpharmastandards.com For example, studies have shown that ethinyl estradiol can degrade under oxidative conditions and in alkaline medium. japsonline.com A study on the natural degradation of ethinyl estradiol identified monohydroxy, dihydroxy, and dehydrogenated derivatives as major degradation products under photodegradation. nih.gov While this study did not specifically report the formation of Dimer Impurity 2, the conditions investigated are relevant to understanding its potential formation.

Table 2: Example Conditions for Forced Degradation Studies of Ethinyl Estradiol

| Stress Condition | Example Reagent/Condition | Potential Degradation Products |

| Acid Hydrolysis | 0.1N HCl, heated | Various hydroxylated and rearranged products |

| Base Hydrolysis | 0.1N NaOH, heated | Potential for formation of Impurity-3 (as per one study) and other degradation products |

| Oxidation | Hydrogen Peroxide | Oxidized derivatives |

| Thermal Degradation | Dry heat (e.g., 10 days) | Thermally induced degradation products |

| Photodegradation | Exposure to light (e.g., 10 days) | Photolytic degradation products, including hydroxylated and dehydrogenated derivatives |

| This table provides a general overview of conditions used in forced degradation studies of ethinyl estradiol. The specific degradation products, including the formation of Dimer Impurity 2, would need to be confirmed through analytical testing. nih.govjapsonline.comdaicelpharmastandards.com |

Real-Time and Accelerated Stability Monitoring

Real-time and accelerated stability studies are conducted on the drug product in its final packaging to evaluate its stability over time. Samples are stored at specified temperatures and humidity levels (e.g., 25°C/60% RH for real-time and 40°C/75% RH for accelerated) and are tested at predetermined time points. daicelpharmastandards.com These studies are crucial for monitoring the levels of known and unknown impurities, including this compound, to ensure they remain within acceptable limits throughout the product's shelf-life. A study on a combination drug product containing ethinyl estradiol involved stability testing for six months at 40°C/75% RH. daicelpharmastandards.com

Strategies for Impurity Minimization in Manufacturing Processes

Minimizing the formation of impurities like this compound is a primary goal during the development and optimization of the manufacturing process.

Process Optimization to Mitigate Dimerization

Understanding the mechanism of dimer formation is key to developing effective mitigation strategies. Dimerization can potentially be influenced by factors such as pH, temperature, light exposure, and the presence of catalysts or other reactive species. Process optimization may involve carefully controlling these parameters to disfavor the dimerization reaction.

For instance, if dimerization is found to be promoted by high temperatures, the manufacturing process could be modified to use lower temperatures at critical steps. A study on the thermal degradation of ethinyl estradiol showed that it is stable up to 177°C, with the main decomposition occurring between 187°C and 324°C. mdpi.com This information can guide the selection of appropriate processing temperatures. Similarly, if the dimerization is pH-dependent, maintaining the pH of reaction mixtures and solutions within a specific range can help to minimize its formation. Protecting the product from light throughout the manufacturing process is also a common strategy to prevent photodegradation and the formation of related impurities.

The use of Process Analytical Technology (PAT) can play a significant role in process optimization by providing real-time data that allows for a deeper understanding and control of the manufacturing process to ensure consistent product quality. longdom.orgwikipedia.orgbruker.comadragos-pharma.comnih.gov

Unraveling the Complexity of this compound in Pharmaceutical Manufacturing

An in-depth analysis of impurity profiling and control strategies, with a singular focus on the chemical compound "this compound," reveals the critical nature of managing raw material and intermediate purity in the synthesis of active pharmaceutical ingredients (APIs). This article navigates the intricacies of this specific impurity, shedding light on its formation and the measures necessary to control its presence in the production of ethinyl estradiol, a widely used synthetic estrogen.

Impurity Profiling and Control Strategies in Pharmaceutical Manufacturing

The control of impurities is a fundamental tenet of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. Impurity profiling, the identification and quantification of all potential impurities, is a critical step in this process. This includes process-related impurities, which are byproducts formed during the synthesis of the API. "Ethinyl Estradiol (B170435) Dimer Impurity 2" is one such process-related impurity that demands careful monitoring and control.

Regulatory and Quality Assurance Considerations for Ethinyl Estradiol Dimer Impurity 2

Compliance with International Council for Harmonisation (ICH) Guidelines

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals. ich.orgeuropa.eu These guidelines establish a scientific and risk-based approach to the control of impurities.

The primary ICH guidelines governing the control of impurities like Ethinyl Estradiol (B170435) Dimer Impurity 2 are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. ich.orgeuropa.eufda.gov These documents provide a framework for the reporting, identification, and qualification of impurities.

Impurities are broadly classified into organic impurities (process-related and drug-related), inorganic impurities, and residual solvents. tuwien.ac.at Ethinyl Estradiol Dimer Impurity 2 falls under the category of organic impurities. It can arise during the manufacturing process of the Ethinyl Estradiol drug substance or as a degradation product during the shelf-life of the drug product. tuwien.ac.ateuropa.eu

ICH Q3A(R2): Impurities in New Drug Substances This guideline applies to the Ethinyl Estradiol active pharmaceutical ingredient (API). europa.eu It mandates the characterization of the impurity profile for batches manufactured by the proposed commercial process. tuwien.ac.at Any impurity present above the established reporting threshold must be reported. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients within the final formulation. europa.eu It complements ICH Q3A(R2) and ensures that impurities in the final drug product are controlled within safe limits throughout its shelf life. fda.gov

A summary of the degradation products observed during manufacturing and stability studies of the new drug product should be provided in the registration application. europa.eu This summary is based on a scientific evaluation of potential degradation pathways. europa.eu

ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. europa.euich.org These thresholds are crucial for ensuring that impurities are controlled at levels that are safe for patients.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. ich.org

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.org Qualification involves acquiring and evaluating data to establish the safety of an individual impurity at the specified level. tuwien.ac.at If an impurity level exceeds this threshold, and sufficient literature data is not available, additional safety studies may be required. ich.org

The thresholds for degradation products in new drug products are outlined in the table below.

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | - | - |

| < 1 mg | - | 1.0% or 5 µg TDI, whichever is lower | - |

| 1 mg - 10 mg | - | 0.5% or 20 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower |

| > 10 mg - 100 mg | - | 0.2% or 2 mg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |

| > 100 mg - 2 g | - | 0.2% or 2 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |

| > 1 g | 0.05% | - | - |

| > 2 g | - | 0.10% | 0.15% |

Data sourced from ICH Q3B(R2) Guidelines. europa.eupmda.go.jpgmpinsiders.com TDI: Total Daily Intake.

For potent or toxic impurities, lower thresholds may be necessary. Given that Ethinyl Estradiol is a hormonally active substance, its dimeric impurities may require special consideration and potentially lower qualification thresholds based on scientific rationale and safety concerns. youtube.com

Role in Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) Filings

The control and characterization of this compound are critical for generic drug manufacturers filing Abbreviated New Drug Applications (ANDAs) and for API manufacturers submitting Drug Master Files (DMFs). synzeal.compharmaffiliates.com

A DMF is a confidential submission to the FDA that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a human drug. fda.gov A Type II DMF specifically covers the drug substance, its intermediates, and the materials used in their preparation. fda.gov For an ANDA to be approved, the referenced DMF must be found adequate by the FDA. youtube.com

In both ANDA and DMF submissions, a comprehensive impurity profile of the drug substance is required. This includes identifying and quantifying impurities like this compound. youtube.com The ANDA applicant must demonstrate that the impurity profile of their generic product is comparable to that of the reference listed drug (RLD). youtube.com

The availability of well-characterized reference standards for this compound is essential for these regulatory filings. synzeal.comsynzeal.com These standards are used for:

Analytical method development and validation. synzeal.com

Quality control (QC) testing of the API and finished product. synzeal.com

Stability studies to monitor impurity levels over time. synzeal.com

Demonstrating control over the manufacturing process. pharmtech.com

Pharmacopeial Standards and Traceability for Impurity Reference Materials

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set official standards for medicines and their ingredients. drugfuture.com While a specific monograph for this compound may not exist, the principles of impurity control are enshrined in general chapters.

The use of high-quality, well-characterized reference materials is fundamental to achieving accurate and reliable analytical results. pharmaceutical-technology.com For an impurity like this compound, a reference standard is a highly purified substance used as a benchmark for identification and quantification. labinsights.nl